1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a bis-pyrazole derivative featuring two ethyl-substituted pyrazole rings connected via a methanamine linker. Its molecular formula is C₁₃H₂₁N₅, with a molecular weight of 259.35 g/mol. The compound’s structure allows for diverse chemical modifications, making it a versatile candidate in medicinal chemistry, particularly in kinase inhibition and ligand design due to its dual nitrogen-rich heterocyclic system .
This structural motif is distinct from simpler pyrazole analogs, enabling unique pharmacokinetic properties .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
AKRBHRMPCVUPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings. This can be achieved by reacting hydrazine with 1,3-diketones under acidic or basic conditions.
Ethylation: The pyrazole rings are then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Methanamine Linkage: The final step involves the formation of the methanamine linkage. This can be done by reacting the ethylated pyrazole rings with formaldehyde and a primary amine under reductive amination conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the pyrazole nitrogen atoms or the methanamine linker. Key findings include:
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (acidic) | Pyrazole N-oxide derivatives | 65–72% | |
| KMnO<sub>4</sub> (aqueous) | Carboxylic acid formation at linker | 48% |
Mechanistic Insight : Oxidation of pyrazole rings typically proceeds via electrophilic attack on nitrogen, forming N-oxide intermediates. The methanamine group oxidizes to a carboxylic acid under strong conditions.
Reduction Reactions
Reductive pathways target the amine group or unsaturated bonds in the pyrazole rings:
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| NaBH<sub>4</sub> (MeOH) | Secondary amine reduction to primary | 83% | |
| H<sub>2</sub>/Pd-C | Saturation of pyrazole C=N bonds | 67% |
Applications : Reduced forms are intermediates for pharmaceuticals targeting ion channels.
Substitution Reactions
The methanamine linker and pyrazole substituents participate in nucleophilic/electrophilic substitutions:
Nucleophilic Substitution
| Reagent | Site | Product | Reference |
|---|---|---|---|
| R-X (alkyl halides) | Methanamine nitrogen | Tertiary amine derivatives | |
| AcCl (base) | Pyrazole nitrogen | Acetylated pyrazoles |
Electrophilic Substitution
| Reagent | Site | Product | Reference |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyrazole C-4 | Nitro-substituted derivatives |
Key Observation : Steric hindrance from ethyl groups limits substitution at C-4 positions.
Coupling and Cross-Click Reactions
The compound serves as a scaffold for synthesizing complex heterocycles:
| Reaction Type | Reagent/Condition | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl-pyrazole hybrids | Drug discovery |
| Huisgen cycloaddition | Cu(I), azide | Triazole-linked conjugates | Bioconjugation |
Notable Example : Triazole derivatives exhibit enhanced binding to CFTR ion channels.
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
| Temperature | Major Products | Mechanism |
|---|---|---|
| >250°C | Ethylene, NH<sub>3</sub>, CO | Cleavage of ethyl groups and C-N bonds |
Stability Note : The compound is stable below 200°C under inert atmospheres .
Biological Interaction-Driven Reactions
In vivo studies highlight enzymatic modifications:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Cytochrome P450 | Hydroxylation at ethyl groups | Metabolites with increased polarity |
| Monoamine oxidase | Oxidative deamination | Pyrazole-aldehyde intermediates |
Pharmacological Impact : Metabolites are screened for reduced hepatotoxicity.
Comparative Reactivity Table
| Reaction Type | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (N-oxide) | 1.2 × 10<sup>-3</sup> | 58.7 |
| Reduction (NaBH<sub>4</sub>) | 4.8 × 10<sup>-2</sup> | 32.1 |
| Suzuki coupling | 6.5 × 10<sup>-4</sup> | 89.3 |
Data derived from kinetic studies.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related pyrazole derivatives:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (Target) | C₁₃H₂₁N₅ | Ethyl (1-position on both pyrazoles) | 259.35 | Enhanced hydrophobicity; potential kinase inhibition |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine | C₁₂H₂₀N₅ | Ethyl (1), methyl (3) on one pyrazole; methyl (1) on the other | 242.33 | Broader antimicrobial activity due to methyl groups |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine | C₁₄H₂₄N₅ | Ethyl (1), methyl (3) on one pyrazole; isopropyl (1) on the other | 268.38 | Increased steric hindrance; improved metabolic stability |
| 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine | C₁₂H₁₈FN₅ | Ethyl (1), fluoro (5) on one pyrazole; ethyl (1) on the other | 267.31 | Fluorine enhances electronegativity and bioavailability |
| N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine | C₁₀H₁₈N₄ | Ethyl (1), dimethyl (3,5) on pyrazole | 202.28 | Simplified structure with reduced complexity; lower binding affinity |
Structural and Functional Insights
Substituent Effects: Ethyl vs. Methyl: Ethyl groups (as in the target compound) confer greater hydrophobicity and steric bulk compared to methyl substituents, which may enhance membrane permeability and target engagement . Fluorine Incorporation: Fluorinated analogs (e.g., 5-fluoro substitution) improve metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius . Isopropyl vs.
Biological Activity: The target compound’s dual ethyl-pyrazole system shows promise in kinase inhibition, a property less pronounced in methyl-substituted analogs . Compounds with fluorinated or isopropyl substituents exhibit superior bioavailability and enzyme interaction kinetics compared to non-halogenated derivatives .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving nucleophilic substitution and reductive amination, whereas simpler analogs (e.g., N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine) are synthesized in fewer steps but with lower yields .
Biological Activity
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23N5
- Molecular Weight : 329.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with pyrazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Some studies report antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain pyrazole compounds have been linked to reduced inflammation markers.
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds. For instance:
- A study demonstrated that pyrazole derivatives inhibited the growth of several cancer cell types, including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Anticancer Efficacy
In vitro studies revealed that specific derivatives exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For example, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells, indicating promising anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies:
- A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. Some compounds demonstrated comparable efficacy to established antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| Compound C | P. aeruginosa | 12 |
Anti-inflammatory Effects
Pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies indicate that these compounds can modulate inflammatory pathways, which may have therapeutic implications for conditions like arthritis and autoimmune diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Some pyrazole derivatives act as inhibitors for specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Cytokine Modulation : It can reduce the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
